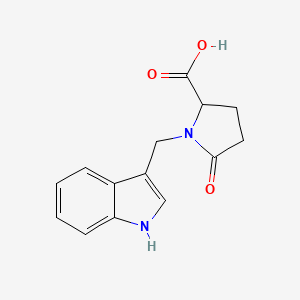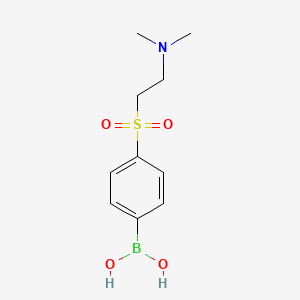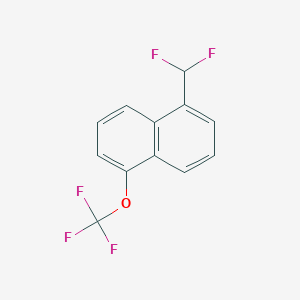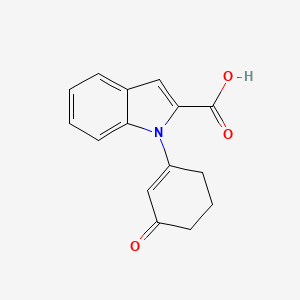
1-((1H-Indol-3-yl)methyl)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸是一种含有吲哚部分的化合物,吲哚是天然产物和药物中重要的杂环体系。吲哚衍生物以其多样的生物活性而闻名,并广泛存在于许多天然产物中,包括生物碱。
准备方法
合成路线和反应条件
吲哚衍生物的合成,包括 1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸,通常涉及多步过程。一种常见的方法包括吲哚-3-甲醛与合适的试剂反应生成所需的产物。 例如,吲哚-3-甲醛与二氢呋喃在催化剂存在下反应可以生成目标化合物 .
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产量和纯度。 这可能包括使用连续流动反应器,可以更好地控制反应参数,从而实现更有效的生产过程 .
化学反应分析
反应类型
1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸可以进行各种化学反应,包括:
氧化: 吲哚部分可以在特定条件下被氧化生成不同的产物。
还原: 还原反应可以改变连接到吲哚环上的官能团。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种亲电试剂。 这些反应的条件可能会有所不同,但通常涉及特定的溶剂和温度以达到所需的成果 .
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,吲哚环的氧化可以导致形成吲哚-3-羧酸衍生物,而取代反应可以在吲哚环上引入各种官能团 .
科学研究应用
1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸有几个科学研究应用:
作用机制
1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。吲哚部分可以与各种受体和酶结合,调节其活性。 这种相互作用会导致细胞过程发生改变,例如抑制酶活性或改变信号转导途径 .
相似化合物的比较
类似化合物
类似化合物包括其他吲哚衍生物,如吲哚-3-羧酸、吲哚-3-乙酸和吲哚-3-醛 .
独特性
1-((1H-吲哚-3-基)甲基)-5-氧代吡咯烷-2-羧酸由于其独特的结构而独一无二,该结构将吲哚部分与吡咯烷环结合在一起。 这种独特的结构使其具有独特的化学和生物特性,使其成为各种应用的宝贵化合物 .
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
1-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-6-5-12(14(18)19)16(13)8-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,12,15H,5-6,8H2,(H,18,19) |
InChI 键 |
POFGGCBPVCNVHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)

![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)


